7-fluoro-3-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
CAS No.: 2640962-01-0
Cat. No.: VC11839209
Molecular Formula: C20H22FN5O2
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640962-01-0 |
|---|---|
| Molecular Formula | C20H22FN5O2 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | 7-fluoro-3-[[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
| Standard InChI | InChI=1S/C20H22FN5O2/c1-13-24-18-9-15(21)3-4-17(18)19(27)26(13)12-14-5-7-25(8-6-14)20-22-10-16(28-2)11-23-20/h3-4,9-11,14H,5-8,12H2,1-2H3 |
| Standard InChI Key | MCOJDGLUUGFUJN-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NC=C(C=N4)OC |
| Canonical SMILES | CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NC=C(C=N4)OC |
Introduction
7-Fluoro-3-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound with a molecular formula of C20H22FN5O2 and a molecular weight of approximately 383.4 g/mol . This compound features a quinazolinone core, which is known for its potential biological activities, including anticancer properties. The presence of a fluorine atom at the 7-position of the quinazolinone structure enhances its biological activity and lipophilicity, potentially affecting its pharmacokinetic properties.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple steps, focusing on forming the quinazolinone core and incorporating the piperidine and pyrimidine moieties. The chemical reactivity is influenced by its functional groups, including the fluorine atom and the methoxy group on the pyrimidine ring. Key reactions may involve nucleophilic substitutions or additions to these functional groups.
Biological Activity and Potential Applications
Quinazolinone derivatives, including 7-fluoro-3-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one, have been explored for their anticancer properties due to their ability to target various mechanisms involved in cancer progression. The presence of the quinazolinone core suggests potential kinase inhibitory properties, as kinases are enzymes involved in various cellular processes and their dysregulation is implicated in many diseases.
Research Findings and Future Directions
Research efforts could focus on evaluating the inhibitory activity of this compound against specific kinases of therapeutic interest. Additionally, studies could investigate its potential antitumor activity against different cancer cell lines. By modifying the functional groups on the molecule, researchers could potentially improve its potency, selectivity, and other desirable pharmacological properties.
Comparison with Similar Compounds
The uniqueness of 7-fluoro-3-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one lies in its specific combination of a fluorinated quinazoline structure with a methoxypyrimidine-piperidine linkage. This distinct arrangement may confer unique pharmacological properties not observed in other similar compounds, such as 6-fluoroquinazoline or 5-methoxy-pyrimidine derivatives.
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